molecular formula C10H7BrN2 B14027430 1,3-Biscyanomethyl-5-bromobenzene

1,3-Biscyanomethyl-5-bromobenzene

Cat. No.: B14027430
M. Wt: 235.08 g/mol
InChI Key: RIMDRVCKJYDYER-UHFFFAOYSA-N
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Description

2,2’-(5-Bromo-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two acetonitrile groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile typically involves the bromination of 1,3-phenylenediacetonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

2,2’-(5-Bromo-1,3-phenylene)diacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(5-Bromo-1,3-phenylene)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine atom and acetonitrile groups play a crucial role in its reactivity and interactions. Specific details about its molecular targets and pathways are often studied in the context of its applications .

Comparison with Similar Compounds

2,2’-(5-Bromo-1,3-phenylene)diacetonitrile can be compared with similar compounds such as:

The uniqueness of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-[3-bromo-5-(cyanomethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H7BrN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2

InChI Key

RIMDRVCKJYDYER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CC#N)Br)CC#N

Origin of Product

United States

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